Norvancomycin hydrochloride

Description

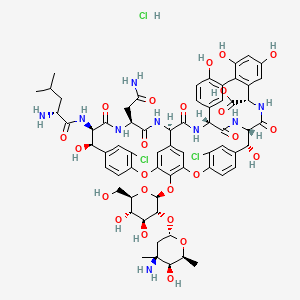

Structure

2D Structure

Properties

IUPAC Name |

(1S,2R,18R,19R,22S,25R,28R,40S)-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-19-[[(2R)-2-amino-4-methylpentanoyl]amino]-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C65H73Cl2N9O24.ClH/c1-22(2)11-33(68)57(87)75-48-50(82)25-6-9-37(31(66)13-25)96-39-15-27-16-40(54(39)100-64-55(53(85)52(84)41(21-77)98-64)99-43-20-65(4,70)56(86)23(3)95-43)97-38-10-7-26(14-32(38)67)51(83)49-62(92)74-47(63(93)94)30-17-28(78)18-36(80)44(30)29-12-24(5-8-35(29)79)45(59(89)76-49)73-60(90)46(27)72-58(88)34(19-42(69)81)71-61(48)91;/h5-10,12-18,22-23,33-34,41,43,45-53,55-56,64,77-80,82-86H,11,19-21,68,70H2,1-4H3,(H2,69,81)(H,71,91)(H,72,88)(H,73,90)(H,74,92)(H,75,87)(H,76,89)(H,93,94);1H/t23-,33+,34-,41+,43-,45+,46+,47-,48+,49-,50+,51+,52+,53-,55+,56+,64-,65-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLWFHCJFZGXUAT-UMXPSMRGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)N)O)Cl)CO)O)O)(C)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@@](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H](C(=O)N[C@H](C(=O)N[C@H]5C(=O)N[C@@H]7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)[C@H](NC(=O)[C@H]([C@@H](C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)[C@@H](CC(C)C)N)O)Cl)CO)O)O)(C)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H74Cl3N9O24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1471.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213997-73-0 | |

| Record name | Norvancomycin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0213997730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NORVANCOMYCIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OV842925ZC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Norvancomycin Hydrochloride: A Comprehensive Technical Guide on its Chemical Structure and Physical Properties

Audience: Researchers, Scientists, and Drug Development Professionals

Version: 1.0

Introduction

Norvancomycin hydrochloride is a glycopeptide antibiotic, structurally similar to vancomycin, used in the treatment of serious infections caused by Gram-positive bacteria.[1][2] Its primary applications include treating endocarditis, osteomyelitis, pneumonia, sepsis, or soft tissue infections, particularly those caused by methicillin-resistant Staphylococcus aureus (MRSA) and other multi-drug-resistant strains.[3][4] Like vancomycin, its mechanism of action involves the inhibition of bacterial cell wall synthesis.[1][5] This technical guide provides an in-depth overview of the chemical structure and key physical properties of this compound, presenting data and methodologies relevant to research and pharmaceutical development.

Chemical Structure

Norvancomycin is the N-demethylated analogue of vancomycin B.[6] The core structure is a branched tricyclic glycosylated peptide. The hydrochloride salt form enhances its solubility for pharmaceutical applications.

-

Chemical Name : Vancomycin, 56-demethyl-, hydrochloride[7]

-

Synonyms : N-Demethylvancomycin hydrochloride, A51568A[8]

-

Molecular Formula : C₆₅H₇₄Cl₃N₉O₂₄[4][5] (Note: Some sources may list slightly different formulas for the free base or other salt forms).[7][8]

Physical and Chemical Properties

This compound is typically supplied as a white to light yellow or off-white solid powder.[7][10] It is known to be hygroscopic.[11]

Data Summary

The following table summarizes the key quantitative physical and chemical properties of this compound.

| Property | Value | Citation(s) |

| Molecular Formula | C₆₅H₇₄Cl₃N₉O₂₄ | [4][5] |

| Molecular Weight | 1471.69 g/mol | [3][4][9] |

| Appearance | White to light yellow solid | [7] |

| Solubility | Water: ≥ 100 mg/mL (67.95 mM) DMSO: ≥ 100 mg/mL (67.95 mM) Ethanol: 10 mg/mL PBS (pH 7.2): 1 mg/mL | [4][8] |

| Storage (Powder) | 3 years at -20°C | [3][7] |

| Storage (In Solvent) | 6 months at -80°C; 1 month at -20°C. Solutions are noted to be unstable and should be prepared fresh. | [4][7] |

| Purity (HPLC) | >98%; >96.4% | [5][7] |

| pKa (Predicted) | 2.95 ± 0.70 | [11] |

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall. This mechanism is crucial for its efficacy against Gram-positive bacteria.

As illustrated, this compound competitively binds to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors.[1][12] This binding sterically hinders the subsequent transglycosylation and transpeptidation steps, which are essential for elongating and cross-linking the peptidoglycan chains that form the bacterial cell wall.[12] The result is an irreversible inhibition of cell wall synthesis, leading to cell lysis and bacterial death.[1]

Experimental Protocols

The characterization of this compound relies on standard analytical techniques. Below are outlines of common methodologies.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of Norvancomycin and separating it from related impurities.[5][6]

Methodology Outline:

-

Instrumentation : A standard HPLC system equipped with a UV detector.

-

Column : A semi-preparative or analytical C18 column is typically used.

-

Mobile Phase : A gradient elution is often employed, commonly using a mixture of an aqueous buffer (e.g., phosphate buffer with phosphoric acid) and an organic solvent like acetonitrile.[6]

-

Detection : UV detection at a wavelength around 268 nm or 280 nm.

-

Sample Preparation : The this compound raw material is dissolved in water at a known concentration (e.g., 250 mg/mL for preparative scales).[6]

-

Analysis : The sample is injected into the HPLC system. The retention time and peak area of Norvancomycin are compared against a reference standard to determine purity. The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Antibacterial | TargetMol [targetmol.com]

- 3. selleckchem.com [selleckchem.com]

- 4. glpbio.com [glpbio.com]

- 5. This compound [sobekbio.com]

- 6. researchgate.net [researchgate.net]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. caymanchem.com [caymanchem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. NORVANCOMYCIN | 91700-98-0 [chemicalbook.com]

- 12. Vancomycin Hydrochloride | C66H76Cl3N9O24 | CID 6420023 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Antibacterial Spectrum of Norvancomycin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norvancomycin hydrochloride, a glycopeptide antibiotic, demonstrates potent bactericidal activity primarily against a range of Gram-positive bacteria. As a crucial tool in the arsenal against antimicrobial resistance, its efficacy is most notable against challenging pathogens such as methicillin-resistant Staphylococcus aureus (MRSA). This technical guide provides a comprehensive overview of the antibacterial spectrum of this compound, detailing its mechanism of action, in-vitro activity, and available clinical trial data. The information is presented to support further research and drug development efforts in the field of infectious diseases.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2] Specifically, it targets the D-alanyl-D-alanine termini of peptidoglycan precursors.[2] By binding to these precursors, this compound sterically hinders the transglycosylation and transpeptidation reactions, which are essential for the polymerization and cross-linking of the peptidoglycan layer. This disruption of the cell wall integrity leads to cell lysis and bacterial death.[2]

In-Vitro Antibacterial Spectrum

The in-vitro activity of this compound has been evaluated against a variety of Gram-positive bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for key pathogens.

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 0.5 - 1.0 | [3] |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.5 - 2.0 | [3] |

| Staphylococcus epidermidis | - | 0.12 - 2.0 | [2] |

| Staphylococcus haemolyticus | - | 0.12 - 2.0 | [2] |

| Staphylococcus hominis | - | 0.12 - 1.0 | [2] |

| Enterococcus faecalis | Vancomycin-Susceptible | 1.0 - 4.0 | [4][5] |

| Streptococcus pneumoniae | Penicillin-Susceptible | ≤0.015 - 0.25 | [6][7] |

| Streptococcus pneumoniae | Penicillin-Resistant | ≤0.015 - 0.5 | [6][7] |

Note: MIC values can vary depending on the specific strain and the testing methodology used.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound is typically determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Methodology:

-

Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent, typically sterile distilled water or a buffer solution.

-

Serial Dilutions: A series of twofold dilutions of the stock solution are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculation: Each well containing the serially diluted this compound is inoculated with the standardized bacterial suspension. A growth control well (containing broth and inoculum but no antibiotic) and a sterility control well (containing broth only) are included.

-

Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

Interpretation: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the bacterium as detected by the unaided eye.

Clinical Trials Overview

This compound has been evaluated in clinical trials for the treatment of various Gram-positive bacterial infections. A summary of available clinical trial data is presented below.

| Phase | Indication | Dosage | Comparator | Key Findings | Reference |

| Randomized Controlled Trial | Methicillin-Resistant Staphylococcus aureus (MRSA) Ventriculitis | 800 mg IV q12h (Control) vs. 800 mg IV q12h + 16 mg Intrathecal q24h (Experimental) | Standard of care (IV only) | The experimental group had a significantly shorter length of therapy (11.2 vs. 16.6 days) and higher AUC0-24h/MIC ratio in the cerebrospinal fluid. No increase in adverse reactions was observed. | [1] |

| Randomized Controlled Trial | Lower Respiratory Tract Infections caused by MRSA | Not specified | Vancomycin | Norvancomycin demonstrated similar clinical effective rates (80.9%) and MRSA clearance rates (80.9%) compared to vancomycin (78.7% and 82.9%, respectively). The incidence of renal damage and skin rash was also comparable between the two groups. | [3] |

| Prospective Randomized Controlled Trial | Prevention of Central Venous Catheter-Related Infection | Norvancomycin and heparin saline mixture for tube sealing | Heparin saline only | Norvancomycin tube sealing did not significantly reduce the overall incidence of catheter-related infections but showed a trend towards reducing catheter colonization and infection by Gram-positive bacteria. | [8] |

Conclusion

This compound is a potent glycopeptide antibiotic with a well-defined mechanism of action against Gram-positive bacteria. Its in-vitro spectrum of activity, particularly against resistant strains like MRSA, makes it a valuable therapeutic agent. Clinical data, although limited in the public domain, suggests its efficacy in treating serious infections. Further research and well-controlled clinical trials are warranted to fully elucidate its clinical utility and to establish its role in the management of Gram-positive bacterial infections. This guide provides a foundational understanding for scientists and clinicians involved in the ongoing efforts to combat antimicrobial resistance.

References

- 1. Norvancomycin for the treatment of central nervous system MRSA infections: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. In vitro susceptibility studies of vancomycin-resistant Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro susceptibility studies of vancomycin-resistant Enterococcus faecalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The bactericidal activity of vancomycin and teicoplanin against Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 8. [A prospective randomized controlled trial on effect of norvancomycin tube sealing for prevention of central venous catheter-related infection in critical patients] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Norvancomycin Hydrochloride: A Technical Guide to the Inhibition of Bacterial Cell Wall Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norvancomycin hydrochloride is a potent glycopeptide antibiotic, a class of drugs critical in the treatment of severe infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its bactericidal activity is rooted in a highly specific mechanism: the direct inhibition of bacterial cell wall synthesis.[1] The bacterial cell wall is an ideal antibiotic target as it is essential for bacterial survival and absent in human cells, ensuring selective toxicity. This guide provides an in-depth technical examination of the molecular interactions, quantitative parameters, and experimental methodologies that define how this compound compromises this vital bacterial structure.

The Target: Peptidoglycan Biosynthesis in Gram-Positive Bacteria

The structural integrity of the Gram-positive bacterial cell wall is maintained by a thick, mesh-like layer of peptidoglycan. This polymer consists of long glycan chains of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues, which are cross-linked by short peptide side chains. The synthesis of this essential structure is a multi-stage process:

-

Cytoplasmic Stage: Synthesis of the soluble precursor, UDP-N-acetylmuramyl-pentapeptide, which notably terminates in a D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide.

-

Membrane Stage: The UDP-MurNAc-pentapeptide is attached to a lipid carrier (undecaprenyl phosphate) on the inner leaflet of the cell membrane, forming Lipid I. NAG is then added to create Lipid II.

-

Extracellular Stage: The Lipid II precursor is "flipped" across the cell membrane to the outer surface. Here, two critical final steps occur:

-

Transglycosylation: The disaccharide-pentapeptide units are polymerized into growing glycan chains by transglycosylase enzymes.

-

Transpeptidation: The peptide side chains of adjacent glycan strands are cross-linked by transpeptidase enzymes (also known as Penicillin-Binding Proteins, or PBPs), creating the rigid, three-dimensional peptidoglycan sacculus.[2][3]

-

Core Mechanism of this compound Inhibition

Norvancomycin exerts its bactericidal effect by targeting the final, extracellular stages of peptidoglycan synthesis.[1] The core of its mechanism is the high-affinity, specific binding to the D-Ala-D-Ala terminus of the peptidoglycan precursors.[1][4]

This binding event, facilitated by the formation of five hydrogen bonds between the antibiotic and the peptide terminus, creates a bulky complex.[5][6] This complex sterically obstructs the active sites of the two key enzymes responsible for the final polymerization and cross-linking steps:

-

Inhibition of Transglycosylation: By binding to the D-Ala-D-Ala terminus of the Lipid II precursor, Norvancomycin physically blocks the transglycosylase enzymes from accessing their substrate.[3] This prevents the elongation of the polysaccharide backbone of the peptidoglycan, halting the incorporation of new subunits into the cell wall.[7]

-

Inhibition of Transpeptidation: The Norvancomycin-D-Ala-D-Ala complex also prevents transpeptidases (PBPs) from catalyzing the formation of peptide cross-links between adjacent glycan chains.[1][3]

This dual inhibition of both polymerization and cross-linking fatally weakens the cell wall. The compromised structure can no longer withstand the high internal osmotic pressure of the bacterial cell, leading to cell lysis and death.[1][4]

Figure 1: Mechanism of Norvancomycin Inhibition.

Quantitative Data on Norvancomycin Activity

The efficacy of an antibiotic is quantified by its minimum inhibitory concentration (MIC) and its binding affinity for its molecular target.

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. A 2021 study established the epidemiological cut-off values (ECOFFs) for Norvancomycin against several key pathogens.

| Bacterial Species | Norvancomycin MIC Range (mg/L) | Norvancomycin ECOFF (mg/L) |

| Staphylococcus aureus | 0.12 - 2 | 1 |

| Staphylococcus epidermidis | 0.12 - 2 | 2 |

| Staphylococcus haemolyticus | 0.12 - 2 | 2 |

| Staphylococcus hominis | 0.12 - 2 | 1 |

| Data sourced from a study on clinical isolates. The ECOFF is the MIC value that separates the wild-type (WT) population from isolates with potential resistance mechanisms.[8] |

Binding Affinity

| Antibiotic (Analog) | Target Ligand | Dissociation Constant (Kd) Range | Fold Change in Affinity |

| Vancomycin | Acyl-D-Alanyl-D-Alanine | ~1 - 4 µM | Reference |

| Vancomycin | Acyl-D-Alanyl-D-Lactate | ~1 - 4 mM | ~1000x Weaker |

| Data for vancomycin is presented as a proxy for Norvancomycin. The Kd values are compiled from multiple studies using techniques like surface plasmon resonance. The change from D-Ala-D-Ala to D-Ala-D-Lac in resistant strains eliminates one of the five crucial hydrogen bonds, drastically reducing binding affinity.[3][7][8] |

Experimental Protocols

Protocol for MIC Determination via Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing.

Figure 2: Workflow for MIC Determination.

Detailed Steps:

-

Inoculum Preparation: Select 3-5 well-isolated colonies of the test organism from an 18-24 hour agar plate. Suspend in a suitable broth and adjust the turbidity to match a 0.5 McFarland standard.

-

Drug Dilution: Prepare a stock solution of this compound. Perform serial two-fold dilutions in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentration range. Include a positive control well (broth + bacteria, no drug) and a negative/sterility control well (broth only).

-

Inoculation: Within 15 minutes of standardization, further dilute the inoculum and add it to the microtiter wells to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

-

Interpretation: Following incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of Norvancomycin at which there is no visible growth.

Protocol for Cell Wall Synthesis Inhibition Assay

This assay measures the incorporation of a radiolabeled precursor into the peptidoglycan of whole bacterial cells to quantify the inhibitory effect of an antibiotic.

Figure 3: Workflow for a Radiosynthesis Assay.

Detailed Steps:

-

Cell Preparation: Grow the target Gram-positive bacteria to the mid-logarithmic phase. Harvest the cells by centrifugation, wash, and resuspend in a suitable buffer. Permeabilize the cells, for example, by subjecting them to rapid freeze-thaw cycles, to allow the entry of precursors.

-

Reaction Setup: In microcentrifuge tubes, prepare reaction mixtures containing buffer, an energy source like ATP, and the desired concentrations of Norvancomycin. Include control tubes with no antibiotic.

-

Initiation: Add a standardized amount of the permeabilized cells to each tube. Initiate the synthesis reaction by adding a radiolabeled peptidoglycan precursor, such as [14C]UDP-N-acetylglucosamine ([14C]UDP-GlcNAc).

-

Incubation: Incubate the reactions at 37°C for a set time (e.g., 30-60 minutes) to allow for the incorporation of the radiolabel into newly synthesized peptidoglycan.

-

Termination and Precipitation: Stop the reaction by adding a strong detergent like SDS. Precipitate the insoluble peptidoglycan polymer using an agent like trichloroacetic acid (TCA).

-

Collection and Measurement: Collect the precipitated, radiolabeled peptidoglycan by vacuum filtration onto a glass fiber filter. Wash the filter to remove any unincorporated radiolabel.

-

Quantification: Place the filter in a scintillation vial with a scintillation cocktail and measure the incorporated radioactivity (in counts per minute or disintegrations per minute) using a scintillation counter.

-

Analysis: Calculate the percent inhibition for each Norvancomycin concentration by comparing the radioactivity in the treated samples to that of the untreated control.

Conclusion

This compound employs a precise and highly effective mechanism to exert its bactericidal activity. By binding with high affinity to the D-Ala-D-Ala terminus of peptidoglycan precursors, it simultaneously obstructs the critical transglycosylation and transpeptidation reactions. This dual blockade prevents the formation of a stable cell wall, leading to osmotic lysis and bacterial death. The quantitative data underscores its potency against key Gram-positive pathogens, and standardized experimental protocols allow for the consistent evaluation of its efficacy. A thorough understanding of this core mechanism is fundamental for its optimal clinical use and for the development of next-generation glycopeptides to combat evolving antibiotic resistance.

References

- 1. A trivalent system from vancomycin.D-ala-D-Ala with higher affinity than avidin.biotin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Approved Glycopeptide Antibacterial Drugs: Mechanism of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vancomycin derivative with damaged D-Ala-D-Ala binding cleft binds to cross-linked peptidoglycan in the cell wall of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. pharmacy180.com [pharmacy180.com]

- 6. researchgate.net [researchgate.net]

- 7. Characterisation of the selective binding of antibiotics vancomycin and teicoplanin by the VanS receptor regulating type A vancomycin resistance in the enterococci - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Dawn of a New Defense: An In-depth Technical Guide to Early-Stage Research on Novel Norvancomycin Hydrochloride Derivatives

For Researchers, Scientists, and Drug Development Professionals

The relentless rise of antibiotic resistance, particularly among Gram-positive pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE), necessitates the urgent development of new antimicrobial agents. Norvancomycin, a glycopeptide antibiotic closely related to vancomycin, serves as a critical scaffold for the generation of novel derivatives. These new compounds aim to overcome existing resistance mechanisms and exhibit enhanced potency. This technical guide provides a comprehensive overview of the core facets of early-stage research into these promising derivatives, focusing on their synthesis, mechanism of action, antimicrobial activity, and the experimental protocols essential for their evaluation.

Core Concept: Overcoming Vancomycin Resistance

Norvancomycin, like its predecessor vancomycin, functions by inhibiting the biosynthesis of the bacterial cell wall.[1][2] It specifically binds to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors (Lipid II), effectively blocking the transglycosylation and transpeptidation steps, which are crucial for the integrity of the cell wall.[1][3] This inhibition leads to a weakened cell wall and eventual cell lysis.[1]

The primary mechanism of resistance in bacteria such as VRE involves the alteration of this binding site from D-Ala-D-Ala to D-alanyl-D-lactate (D-Ala-D-Lac) or D-alanyl-D-serine (D-Ala-D-Ser).[1][4] This seemingly minor change dramatically reduces the binding affinity of vancomycin and norvancomycin, rendering them ineffective.[4]

Early-stage research on novel norvancomycin derivatives focuses on chemical modifications designed to:

-

Restore binding to the altered D-Ala-D-Lac terminus.

-

Introduce novel mechanisms of action , such as membrane disruption or direct inhibition of cell wall synthesizing enzymes, to bypass the need for D-Ala-D-Ala binding altogether.[4][5][6]

-

Enhance potency against both susceptible and resistant strains.

Data Presentation: Antimicrobial Activity of Novel Derivatives

A key aspect of early-stage research is the quantitative assessment of the antimicrobial activity of newly synthesized compounds. Minimum Inhibitory Concentration (MIC) values are determined against a panel of clinically relevant bacterial strains. The following tables summarize representative data for N-terminally modified norvancomycin derivatives, including those with lipophilic and sulfonium moieties.

Table 1: MIC (μg/mL) of N-Terminal Lipophilic Norvancomycin Derivatives

| Compound | Modification | S. aureus (MSSA) ATCC29213 | S. aureus (MRSA) ATCC43300 | S. aureus (VISA) Mu50 | E. faecalis (VRE) ATCC51299 (VanA) | E. faecium (VRE) BM4147 (VanA) |

| Norvancomycin | - | 1 | 1 | 2 | 128 | >256 |

| Derivative A | C10 Alkyl Chain | 0.5 | 0.5 | 1 | 8 | 16 |

| Derivative B | C12 Alkyl Chain | 0.25 | 0.5 | 0.5 | 4 | 8 |

| Derivative C | C14 Alkyl Chain | 0.25 | 0.25 | 0.5 | 2 | 4 |

Table 2: MIC (μg/mL) of N-Terminal Lipo-Sulfonium Norvancomycin Derivatives

| Compound | Modification | S. aureus (MSSA) ATCC29213 | S. aureus (MRSA) ATCC43300 | S. aureus (VISA) Mu50 | E. faecalis (VRE) ATCC51299 (VanA) | E. faecium (VRE) BM4147 (VanA) |

| Norvancomycin | - | 1 | 1 | 2 | 128 | >256 |

| Derivative D | C8-Sulfonium | 0.125 | 0.25 | 0.5 | 2 | 4 |

| Derivative E | C10-Sulfonium | 0.06 | 0.125 | 0.25 | 1 | 2 |

| Derivative F | C12-Sulfonium | 0.06 | 0.06 | 0.125 | 0.5 | 1 |

Data is representative of findings reported in literature, such as from studies on N-terminally modified norvancomycin derivatives which have shown 4- to 2048-fold higher activity against resistant bacteria.[7][8]

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of drug discovery research. Below are methodologies for the synthesis and evaluation of novel norvancomycin derivatives.

Synthesis of N-Terminally Modified Norvancomycin Derivatives (Reductive Amination)

This protocol describes a general method for attaching lipophilic or other moieties to the N-terminus of the norvancomycin backbone.

Materials:

-

Norvancomycin Hydrochloride

-

Aldehyde or Ketone of interest (e.g., decanal for a C10 alkyl chain)

-

N,N-Diisopropylethylamine (DIPEA)

-

Sodium cyanoborohydride (NaCNBH₃)

-

Trifluoroacetic acid (TFA)

-

Dimethylformamide (DMF), anhydrous

-

Methanol (MeOH), anhydrous

-

Diethyl ether

-

Reverse-phase HPLC system

-

Mass spectrometer

Procedure:

-

Imine Formation: Dissolve Norvancomycin HCl (1 equivalent) in anhydrous DMF. Add the desired aldehyde or ketone (1.5-2 equivalents) and DIPEA (3-5 equivalents) to the solution. Stir the reaction mixture at 50°C for 1-2 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Reduction: To the same reaction mixture, add NaCNBH₃ (2-3 equivalents) in a small amount of anhydrous MeOH. A catalytic amount of TFA can be added to facilitate the reduction. Continue stirring at 50-70°C for an additional 2-5 hours.

-

Precipitation and Isolation: After cooling to room temperature, pour the reaction mixture into a large volume of cold diethyl ether to precipitate the crude product. Centrifuge or filter the mixture to collect the precipitate. Wash the solid with diethyl ether several times to remove residual DMF and unreacted starting materials.

-

Purification: Purify the crude product using a preparative reverse-phase HPLC system. A typical setup might involve a C18 column and a gradient elution with water (containing 0.1% TFA) and acetonitrile (containing 0.1% TFA).

-

Characterization and Lyophilization: Collect the fractions containing the pure product. Confirm the identity and purity of the derivative using analytical HPLC and mass spectrometry (e.g., ESI-MS). Lyophilize the pure fractions to obtain the final product as a TFA salt.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent.

Materials:

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (e.g., MRSA, VRE)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Resazurin solution (optional)

Procedure:

-

Inoculum Preparation: From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in CAMHB to achieve a concentration of approximately 1.5 x 10⁶ CFU/mL. The final inoculum concentration in the wells will be ~5 x 10⁵ CFU/mL.

-

Compound Dilution: Prepare a stock solution of the test derivative in a suitable solvent (e.g., water or DMSO). Perform a series of two-fold serial dilutions in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL before adding the inoculum.

-

Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL. Include a growth control well (no drug) and a sterility control well (no bacteria).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism. This can be assessed visually or by measuring the optical density at 600 nm. Optionally, a viability indicator like resazurin can be added; a color change from blue to pink indicates bacterial growth.

Cytotoxicity Assay (MTT Assay)

It is crucial to assess the toxicity of new compounds against mammalian cells to determine their therapeutic potential.

Materials:

-

Human cell line (e.g., HEK293 - human embryonic kidney cells, or HepG2 - human liver cancer cells)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Sterile 96-well flat-bottom tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the norvancomycin derivative in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include untreated control wells (medium only) and vehicle control wells (if the compound is dissolved in a solvent like DMSO).

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for another 3-4 hours. During this time, metabolically active (viable) cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control.

Mandatory Visualizations

Mechanism of Action and Resistance Bypass

The primary mechanism of norvancomycin involves targeting Lipid II and preventing its incorporation into the growing peptidoglycan chain. Advanced derivatives add a secondary mechanism by directly inhibiting the transglycosylase (TG) enzyme.

Caption: Dual mechanism of action for novel Norvancomycin derivatives.

Experimental Workflow for Derivative Development

The early-stage research and development of novel norvancomycin derivatives follows a logical and iterative workflow, from initial design and synthesis to preclinical assessment.

Caption: Workflow for early-stage development of Norvancomycin derivatives.

References

- 1. A review on cell wall synthesis inhibitors with an emphasis on glycopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of peptidoglycan synthesis is sufficient for total arrest of staphylococcal cell division - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiol- and Disulfide-Containing Vancomycin Derivatives Against Bacterial Resistance and Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Polycyclic peptide and glycopeptide antibiotics and their derivatives as inhibitors of HIV entry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vancomycin analogues active against vanA-resistant strains inhibit bacterial transglycosylase without binding substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Single Modification at the N-Terminus of Norvancomycin to Combat Drug-Resistant Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Single Modification at the N‐Terminus of Norvancomycin to Combat Drug‐Resistant Gram‐Positive Bacteria | Semantic Scholar [semanticscholar.org]

In Vitro Activity of Norvancomycin Hydrochloride Against Methicillin-Resistant Staphylococcus aureus (MRSA) Strains: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) continues to pose a significant global health threat, necessitating the exploration and characterization of effective antimicrobial agents. Norvancomycin hydrochloride, a glycopeptide antibiotic closely related to vancomycin, is utilized in the treatment of severe Gram-positive bacterial infections, including those caused by MRSA. This technical guide provides a comprehensive overview of the in vitro activity of this compound against MRSA strains. Due to the limited availability of public domain quantitative data specifically for this compound, this guide leverages data from its structural and functional analogue, vancomycin, as a comparator. A clinical study has concluded that Norvancomycin is equivalent to vancomycin in terms of sensitivity against MRSA[1]. This guide details the standard experimental protocols for assessing in vitro efficacy and provides visual representations of experimental workflows and mechanisms of action to support research and development efforts in this critical area.

Data Presentation: In Vitro Susceptibility of Glycopeptides Against MRSA

While specific MIC₅₀ and MIC₉₀ values for this compound are not widely reported in publicly accessible literature, the available research indicates its in vitro activity is comparable to that of vancomycin[1]. The following table summarizes representative vancomycin MIC values against MRSA, sourced from various studies, to provide a relevant benchmark for the expected activity of this compound.

| Antibiotic | MRSA Isolates (n) | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference |

| Vancomycin | 98 | <1.0 - 4.0 | 1.5 | 2.0 | [2] |

| Vancomycin | 232 | Not Reported | 0.5 | 0.2 | [3] |

| Vancomycin | Not Reported | Not Reported | 2.0 | 8.0 | [4] |

| Vancomycin | 54 | Not Reported | 8.0 | Not Reported | [4] |

Note: MIC values can vary based on the testing methodology (e.g., broth microdilution, E-test, agar dilution) and the specific collection of MRSA isolates.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the in vitro activity of this compound against MRSA strains. These protocols are based on established standards for glycopeptide antibiotic susceptibility testing.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

This method is considered a gold standard for quantitative susceptibility testing.

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water) at a concentration of 1280 µg/mL.

-

Preparation of Microtiter Plates: Dispense 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) into wells of a 96-well microtiter plate.

-

Serial Dilution: Add 50 µL of the this compound stock solution to the first well of each row to be tested. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, across the plate to achieve a range of concentrations (e.g., 0.125 to 64 µg/mL).

-

Inoculum Preparation: Culture MRSA isolates on a non-selective agar medium (e.g., Tryptic Soy Agar) and incubate at 35°C for 18-24 hours. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

Inoculation: Add 50 µL of the standardized bacterial suspension to each well of the microtiter plate, including a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.

-

Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the MRSA isolate.

This method involves incorporating the antibiotic into the agar medium.

-

Preparation of Antibiotic-Containing Agar Plates: Prepare a series of Mueller-Hinton Agar (MHA) plates containing two-fold dilutions of this compound (e.g., 0.125 to 64 µg/mL). Also prepare a growth control plate with no antibiotic.

-

Inoculum Preparation: Prepare an MRSA inoculum as described for the broth microdilution method, adjusted to a 0.5 McFarland standard.

-

Inoculation: Using a multipoint inoculator, spot a standardized volume (e.g., 1-2 µL) of the bacterial suspension onto the surface of each agar plate.

-

Incubation: Incubate the plates at 35°C for 16-20 hours.

-

Interpretation: The MIC is the lowest concentration of this compound at which there is no visible growth, a faint haze, or a single colony.

Time-Kill Assay

This dynamic assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

-

Inoculum Preparation: Prepare a starting inoculum of the MRSA isolate in CAMHB with a concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

-

Experimental Setup: Prepare flasks or tubes containing CAMHB with this compound at various concentrations (e.g., 1x, 2x, 4x, and 8x the predetermined MIC). Include a growth control flask without the antibiotic.

-

Inoculation and Incubation: Inoculate each flask with the prepared MRSA suspension and incubate at 35°C with shaking.

-

Sampling and Viable Cell Counting: At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask. Perform serial dilutions in sterile saline and plate onto MHA plates.

-

Incubation and Colony Counting: Incubate the plates at 35°C for 18-24 hours and count the number of colonies (CFU/mL) for each time point and concentration.

-

Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration of this compound. A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum is considered bactericidal activity.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the in vitro activity of this compound against MRSA.

Mechanism of Action

Norvancomycin, like other glycopeptide antibiotics, inhibits bacterial cell wall synthesis. The following diagram illustrates this mechanism of action.

Conclusion

This compound is an important therapeutic option for infections caused by MRSA. While detailed quantitative in vitro susceptibility data is not as prevalent as for vancomycin, the available evidence strongly suggests a comparable efficacy profile. The standardized protocols for MIC determination and time-kill assays detailed in this guide provide a robust framework for the continued evaluation of this compound and other glycopeptide antibiotics against clinically relevant MRSA isolates. The visualization of the experimental workflow and mechanism of action further aids in the conceptual understanding of its anti-MRSA activity. Further research dedicated to establishing a comprehensive in vitro profile of this compound against a diverse panel of contemporary MRSA strains is warranted to further solidify its role in clinical practice.

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro evaluation of antibiotics for methicillin-resistant Staphylococcus aureus from north India - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro vancomycin susceptibility amongst methicillin resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. interesjournals.org [interesjournals.org]

Methodological & Application

Application Notes and Protocols for UPLC-MS/MS Quantification of Norvancomycin Hydrochloride in Plasma

This document provides a detailed methodology for the quantification of Norvancomycin hydrochloride in plasma samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). These guidelines are intended for researchers, scientists, and professionals in the field of drug development and therapeutic drug monitoring.

Introduction

Norvancomycin, a glycopeptide antibiotic, is a critical therapeutic agent for treating severe infections caused by Gram-positive bacteria. Due to its significant inter-individual pharmacokinetic variability, therapeutic drug monitoring is essential to optimize efficacy and minimize toxicity. The UPLC-MS/MS method described herein offers a sensitive, specific, and rapid approach for the determination of Norvancomycin concentrations in human plasma.

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS) (e.g., Vancomycin or a stable isotope-labeled Norvancomycin)

-

LC-MS grade methanol, acetonitrile, and water

-

Formic acid (or ammonium acetate)

-

Drug-free human plasma (for calibration and quality control samples)

Sample Preparation

A protein precipitation method is employed for plasma sample preparation.[1][2][3]

-

Thaw plasma samples to room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 200 µL of cold methanol (or acetonitrile) containing the internal standard.

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge the tubes at 14,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase starting composition.

-

Inject an aliquot of the reconstituted sample into the UPLC-MS/MS system.

UPLC-MS/MS Instrumentation and Conditions

The analysis is performed on a UPLC system coupled with a triple quadrupole mass spectrometer.

Table 1: UPLC Parameters

| Parameter | Value |

| Column | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[2] |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile (or Methanol) with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min[2][4] |

| Gradient | See Table 2 |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Run Time | Approximately 3.5 - 4.5 minutes[2][4] |

Table 2: Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 0.5 | 95 | 5 |

| 2.0 | 5 | 95 |

| 2.5 | 5 | 95 |

| 2.6 | 95 | 5 |

| 3.5 | 95 | 5 |

Table 3: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive[2] |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 500 °C |

| Desolvation Gas Flow | 800 L/h |

| Cone Gas Flow | 50 L/h |

| Collision Gas | Argon |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Table 4: MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Norvancomycin | 718.5[4][5] | 144.1[4][5] | 19[6] |

| Internal Standard (Vancomycin) | 725.8[6] | 144.2[6] | 20.4[6] |

Method Validation

The method was validated according to established bioanalytical method validation guidelines.

Table 5: Method Validation Summary

| Parameter | Result |

| Linearity Range | 1 - 100 µg/mL[2][4][7] |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 1 µg/mL |

| Intra-day Precision (%CV) | < 11.55%[4] |

| Inter-day Precision (%CV) | < 11.55%[4] |

| Intra-day Accuracy (%) | -7.39% to 10.27%[4] |

| Inter-day Accuracy (%) | -7.39% to 10.27%[4] |

| Recovery (%) | 68.24% - 78.24% (IS normalized)[4] |

| Matrix Effect (%) | 94.53% - 115.80% (IS normalized)[4] |

Data Presentation and Visualization

Caption: Experimental workflow for Norvancomycin quantification.

Caption: Logical relationship of the method validation process.

References

- 1. Development and validation of an UPLC-MS/MS assay for the simultaneous quantification of seven commonly used antibiotics in human plasma and its application in therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A UHPLC-MS/MS method for the simultaneous determination of vancomycin, norvancomycin, meropenem, and moxalactam in human plasma and its clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring [frontiersin.org]

- 4. documentsdelivered.com [documentsdelivered.com]

- 5. Development, validation, and application of an UPLC-MS/MS method for norvancomycin analysis in human blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Development, validation, and application of an UPLC-MS/MS method for vancomycin, norvancomycin, methotrexate, paclitaxel, and imatinib analysis in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Development of Norvancomycin Hydrochloride-Loaded PLGA Microspheres for Drug Delivery

Audience: Researchers, scientists, and drug development professionals.

Introduction: Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible copolymer widely utilized for creating controlled-release drug delivery systems.[1][2][3] Norvancomycin hydrochloride, a glycopeptide antibiotic, is a crucial therapeutic agent against serious infections caused by methicillin-resistant Staphylococcus aureus (MRSA).[1] Encapsulating this compound within PLGA microspheres offers a promising approach for localized and sustained antibiotic delivery, potentially improving therapeutic efficacy and minimizing systemic side effects.[1][4] These application notes provide detailed protocols for the preparation and characterization of this compound-loaded PLGA microspheres using the water-in-oil-in-water (w/o/w) double emulsion solvent evaporation technique.[1][5]

Data Presentation

Table 1: Physicochemical Properties of this compound-Loaded PLGA Microspheres

| Parameter | Value | Reference |

| Average Diameter (μm) | 69.9 | [1][5] |

| Drug-Loading Rate (%) | 4.40 ± 0.26 | [1][5] |

| Encapsulation Efficiency (%) | 48.51 ± 14.83 | [1][5] |

| Surface Morphology | Smooth and nonporous | [1][5] |

Table 2: In Vitro Release Profile of Norvancomycin from PLGA Microspheres

| Time (days) | Cumulative Release (%) | Reference |

| 3 | 13.45 | [1] |

| 7 | 43.36 | [1][5] |

| 28 | Up to 82.50 (uncoated) | [6] |

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded PLGA Microspheres via Double Emulsion Solvent Evaporation (w/o/w)

1. Materials:

-

This compound (HNV)

-

Poly(lactic-co-glycolide) (PLGA)

-

Dichloromethane (DCM)[1]

-

Polyvinyl alcohol (PVA)

-

Tween 80[1]

-

Deionized water

2. Equipment:

-

Homogenizer

-

Magnetic stirrer

-

Centrifuge

-

Freeze-dryer

-

Beakers and other standard laboratory glassware

3. Procedure:

-

Preparation of the Inner Aqueous Phase (w1): Dissolve 200 mg of this compound in 1 mL of deionized water.[1]

-

Preparation of the Oil Phase (o): Dissolve 0.4 g of PLGA in 4 mL of dichloromethane (DCM) to form the polymer solution.[1]

-

Formation of the Primary Emulsion (w1/o): Add the inner aqueous phase (w1) to the oil phase (o). Emulsify the mixture using a homogenizer at 4000 rpm for 5 seconds to create a stable water-in-oil (w/o) emulsion.[1]

-

Formation of the Double Emulsion (w1/o/w2): Prepare an outer aqueous phase (w2) containing a suitable surfactant like polyvinyl alcohol (PVA). Add the primary emulsion (w1/o) to the outer aqueous phase while stirring to form the double emulsion.

-

Solvent Evaporation: Continuously stir the double emulsion at room temperature for several hours to allow the dichloromethane to evaporate, leading to the hardening of the microspheres.[4]

-

Microsphere Collection and Washing: Collect the hardened microspheres by centrifugation. Wash the collected microspheres multiple times with deionized water to remove residual PVA and unencapsulated drug.[4]

-

Lyophilization: Freeze-dry the washed microspheres to obtain a fine, dry powder. Store the lyophilized microspheres at a low temperature in a desiccator.

Protocol 2: Characterization of this compound-Loaded PLGA Microspheres

1. Morphological Analysis (Scanning Electron Microscopy - SEM):

-

Mount a small amount of the lyophilized microspheres onto an SEM stub using double-sided carbon tape.

-

Sputter-coat the sample with a thin layer of gold or palladium to make it conductive.

-

Observe the surface morphology and size of the microspheres under the SEM. The prepared microspheres are expected to be spherical with a smooth, nonporous surface.[1][5]

2. Particle Size Analysis:

-

Disperse the microspheres in a suitable dispersant (e.g., deionized water with a small amount of surfactant).

-

Analyze the particle size distribution using a laser diffraction particle size analyzer. The average diameter is expected to be around 69.9 μm.[1][5]

3. Determination of Drug Loading and Encapsulation Efficiency:

-

Accurately weigh a specific amount of the drug-loaded microspheres.

-

Dissolve the microspheres in a suitable organic solvent (e.g., dichloromethane).

-

Extract the this compound into an aqueous phase (e.g., phosphate-buffered saline, pH 7.4).

-

Quantify the amount of this compound in the aqueous phase using a suitable analytical method, such as UV-Vis spectrophotometry.

-

Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:

-

DL (%) = (Mass of drug in microspheres / Total mass of microspheres) x 100

-

EE (%) = (Actual drug loading / Theoretical drug loading) x 100

-

Protocol 3: In Vitro Drug Release Study

-

Disperse a known amount of this compound-loaded PLGA microspheres in a release medium (e.g., phosphate-buffered saline, pH 7.4).

-

Incubate the dispersion at 37°C in a shaking water bath.

-

At predetermined time intervals, withdraw a specific volume of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

-

Analyze the concentration of this compound in the withdrawn samples using a suitable analytical method (e.g., UV-Vis spectrophotometry).

-

Calculate the cumulative percentage of drug released over time. A sustained release profile is expected, with approximately 43.36% of the drug released after seven days.[1][5]

Mandatory Visualizations

Caption: Workflow for preparing Norvancomycin-PLGA microspheres.

References

- 1. tandfonline.com [tandfonline.com]

- 2. PLGA-based biodegradable microspheres in drug delivery: recent advances in research and application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Bioerodable PLGA-Based Microparticles for Producing Sustained-Release Drug Formulations and Strategies for Improving Drug Loading [frontiersin.org]

- 4. yunus.hacettepe.edu.tr [yunus.hacettepe.edu.tr]

- 5. Preparation and in vitro study of hydrochloric norvancomycin encapsulated poly (d,l-lactide-co-glycolide, PLGA) microspheres for potential use in osteomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro drug release and antibacterial activity evaluation of silk fibroin coated vancomycin hydrochloride loaded poly (lactic-co-glycolic acid) (PLGA) sustained release microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Norvancomycin Hydrochloride for the Treatment of MRSA in Human Clinical Trials

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the clinical application of Norvancomycin hydrochloride for the treatment of Methicillin-resistant Staphylococcus aureus (MRSA) infections. The information is compiled from various clinical studies and pharmacokinetic analyses to guide researchers and drug development professionals.

Mechanism of Action

This compound is a glycopeptide antibiotic that exhibits its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2] Specifically, it binds with high affinity to the D-alanyl-D-alanine terminus of the peptidoglycan precursors.[1] This binding sterically hinders the transglycosylation and transpeptidation reactions, which are essential for the cross-linking of peptidoglycan strands.[1] The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[1] This mechanism is particularly effective against Gram-positive bacteria like MRSA that are resistant to beta-lactam antibiotics.[1]

Quantitative Data Summary

The following tables summarize quantitative data from clinical trials and pharmacokinetic studies of this compound in the treatment of MRSA infections.

Table 1: Clinical Efficacy of Norvancomycin vs. Vancomycin for MRSA Infections

| Indication | Norvancomycin Efficacy Rate | Vancomycin Efficacy Rate | p-value | Reference |

| Lower Respiratory Tract Infections | 80.9% | 78.7% | >0.05 | [3] |

| MRSA Clearance Rate (LRTI) | 80.9% | 82.9% | Not Stated | [3] |

Table 2: Pharmacokinetic and Pharmacodynamic Parameters of Norvancomycin

| Parameter | Value | Patient Population | Reference |

| Population Pharmacokinetics | |||

| Clearance (CL) in Normal Renal Function (CLcr > 85 ml/min) | 6.0 * (WT/60)^0.52 L/h | Patients with gram-positive infections & healthy volunteers | [4] |

| Clearance (CL) in Renal Dysfunction (CLcr ≤ 85 ml/min) | 2.54 * (CLcr/50)^1.20 L/h | Patients with gram-positive infections & healthy volunteers | [4] |

| Volume of Peripheral Distribution (V2) | Increased with co-administration of diuretics | Patients with gram-positive infections & healthy volunteers | [4] |

| Pharmacodynamic Target for Staphylococcal Infections | |||

| AUC24/MIC for Clinical Cure | >579.90 | Patients with gram-positive infections | [4] |

| Pharmacokinetics in CNS Infections | |||

| AUC0-24h/MIC (IV + Intrathecal) | 2306.57 ± 928.58 | Patients with MRSA ventriculitis | [5] |

| AUC0-24h/MIC (IV only) | 46.83 ± 27.48 | Patients with MRSA ventriculitis | [5] |

Table 3: Adverse Events

| Adverse Event | Norvancomycin Group | Vancomycin Group | Reference |

| Renal Damage | 5 cases (out of 68) | 3 cases (out of 47) | [3] |

| Skin Rash | 2 cases (out of 68) | 2 cases (out of 47) | [3] |

Experimental Protocols

The following are representative protocols for clinical trials investigating this compound for MRSA infections, based on published studies.

Protocol 1: Treatment of MRSA Lower Respiratory Tract Infections

-

Objective: To compare the efficacy and safety of this compound with Vancomycin in treating MRSA lower respiratory tract infections.

-

Study Design: A randomized, controlled clinical trial.

-

Patient Population:

-

Inclusion Criteria: Adult patients with a confirmed diagnosis of lower respiratory tract infection caused by MRSA.

-

Exclusion Criteria: Known hypersensitivity to glycopeptide antibiotics, severe renal impairment.

-

-

Treatment Arms:

-

Experimental Group: this compound administered intravenously. A typical dosage regimen is 800 mg every 12 hours.[5]

-

Control Group: Vancomycin administered intravenously, with dosing adjusted based on therapeutic drug monitoring.

-

-

Primary Endpoint: Clinical effective rate, defined as the resolution or significant improvement of signs and symptoms of infection.

-

Secondary Endpoints:

-

Bacteriological clearance rate of MRSA.

-

Incidence of adverse events, particularly renal damage and skin rash.

-

-

Monitoring:

-

Regular monitoring of clinical signs and symptoms.

-

Sputum cultures to assess MRSA clearance.

-

Serum creatinine levels and complete blood counts to monitor for adverse effects.

-

Protocol 2: Treatment of MRSA Central Nervous System (CNS) Infections (Ventriculitis)

-

Objective: To evaluate the efficacy and pharmacokinetics of combined intravenous and intrathecal administration of this compound in patients with MRSA ventriculitis post-craniotomy.

-

Study Design: A single-center, randomized controlled trial.[5]

-

Patient Population:

-

Inclusion Criteria: Patients with a diagnosis of MRSA ventriculitis following a craniotomy.[5]

-

Exclusion Criteria: Pre-existing severe renal or hepatic dysfunction, known allergy to Norvancomycin.

-

-

Treatment Arms:

-

Primary Endpoint: Length of therapy required to achieve clinical and microbiological resolution.[5]

-

Secondary Endpoints:

-

Monitoring:

-

Daily clinical assessment of neurological status and signs of infection.

-

Serial CSF analysis for cell count, glucose, protein, and bacterial culture.

-

Pharmacokinetic sampling of CSF to determine Norvancomycin concentrations.

-

Monitoring of renal and hepatic function.

-

References

- 1. What is the mechanism of Norvancomycin? [synapse.patsnap.com]

- 2. What is Norvancomycin used for? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Population pharmacokinetic and pharmacodynamic modeling of norvancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Norvancomycin for the treatment of central nervous system MRSA infections: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Determination of Purity and Potency of Norvancomycin Hydrochloride by High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norvancomycin, a glycopeptide antibiotic, is a critical therapeutic agent against serious infections caused by Gram-positive bacteria. Ensuring the purity and potency of Norvancomycin hydrochloride is paramount for its safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for the quantitative and qualitative assessment of pharmaceutical compounds. This application note provides a detailed protocol for the determination of this compound purity, including the analysis of related substances, and its potency using a validated HPLC method. The described method is based on established principles of reversed-phase chromatography.

Principle

The HPLC method separates Norvancomycin from its impurities and related substances based on their differential partitioning between a stationary phase (a C18 column) and a mobile phase. The separation is achieved by optimizing the mobile phase composition and gradient. A UV detector is used for the quantification of Norvancomycin and its impurities by measuring their absorbance at a specific wavelength. The purity is determined by calculating the percentage of the main Norvancomycin peak area relative to the total peak area of all components in the chromatogram. The potency can be determined by comparing the peak area of the sample to that of a reference standard of known potency.[1][2][3] It has been established that there is a quantitative relationship between the purity determined by HPLC and the potency determined by microbiological assay, allowing for the simultaneous determination of both parameters by HPLC.[1][3]

Experimental Protocols

Materials and Reagents

-

This compound Reference Standard (USP or equivalent)

-

This compound Sample

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium Phosphate Monobasic (Analytical grade)

-

o-Phosphoric acid (Analytical grade)

-

Water (HPLC grade)

Equipment

-

HPLC system with a gradient pump, autosampler, column oven, and UV detector.

-

Data acquisition and processing software.

-

Analytical balance

-

pH meter

-

Volumetric flasks, pipettes, and other standard laboratory glassware.

-

Syringe filters (0.45 µm)

Preparation of Solutions

Mobile Phase A: Accurately weigh and dissolve a suitable amount of ammonium phosphate monobasic in HPLC grade water to a final concentration of 50 mM. Adjust the pH to 2.2 with o-phosphoric acid. Filter and degas the solution.

Mobile Phase B: A mixture of acetonitrile and water in a ratio of 50:50 (v/v).

Diluent: A mixture of acetonitrile and water in a ratio of 50:50 (v/v).[4]

Standard Solution Preparation: Accurately weigh about 25 mg of this compound Reference Standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of about 0.5 mg/mL.

Sample Solution Preparation: Accurately weigh about 25 mg of the this compound sample and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of about 0.5 mg/mL.

Chromatographic Conditions

The following tables summarize the HPLC parameters for the analysis of this compound.

Table 1: HPLC Method Parameters for Purity and Potency Determination

| Parameter | Condition |

| Column | Nucleosil C18, 250 mm x 4.6 mm, 10 µm[4] |

| Mobile Phase | A: 50 mM Phosphate Buffer (pH 2.2)[4]B: Acetonitrile:Water (50:50, v/v)[4] |

| Gradient | A gradient elution may be required for optimal separation of impurities. A typical gradient could be a linear increase in Mobile Phase B. |

| Flow Rate | 1.0 mL/min[4][5][6][7] |

| Detection Wavelength | 235 nm[4][6] |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

| Run Time | Approximately 20 minutes[6] |

Table 2: System Suitability Requirements

| Parameter | Acceptance Criteria |

| Tailing Factor (Asymmetry Factor) | Not more than 2.0 |

| Theoretical Plates | Not less than 2000 |

| Relative Standard Deviation (RSD) | For replicate injections of the standard solution, the RSD of the peak area should not be more than 2.0%.[4] |

Data Analysis

Purity Determination

The purity of this compound is calculated by the area normalization method.

Formula: Purity (%) = (Area of Norvancomycin Peak / Total Area of all Peaks) x 100

Disregard any peaks originating from the blank and any peaks with an area less than 0.05% of the main peak area.

Potency Determination

The potency of the this compound sample is calculated by comparing its peak area to that of the reference standard.

Formula: Potency (µg/mg) = (Area of Sample Peak / Area of Standard Peak) x (Concentration of Standard / Concentration of Sample) x Potency of Standard

Workflow and Visualization

The overall workflow for the HPLC analysis of this compound is depicted in the following diagram.

References

- 1. researchgate.net [researchgate.net]

- 2. Improvement of RP-HPLC in the Purity Control of this compound [jcpu.cpu.edu.cn]

- 3. researchgate.net [researchgate.net]

- 4. jetir.org [jetir.org]

- 5. ptfarm.pl [ptfarm.pl]

- 6. researchgate.net [researchgate.net]

- 7. STABILITY-INDICATING HPLC METHOD FOR DETERMINATION OF VANCOMYCIN HYDROCHLORIDE IN THE PHARMACEUTICAL DOSAGE FORMS - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Norvancomycin hydrochloride in orthopedic implant infection models.

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Norvancomycin hydrochloride in preclinical orthopedic implant infection models. The following sections detail its mechanism of action, quantitative data from relevant studies, and step-by-step experimental procedures for in vitro and in vivo applications.

Introduction to this compound

This compound is a glycopeptide antibiotic with potent activity against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), a common pathogen in orthopedic implant-associated infections.[1][2][3] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by competitively binding to peptidoglycan precursors.[1] This property makes it a valuable candidate for local delivery from orthopedic implants to prevent and treat infections.

Data Summary

The following tables summarize quantitative data from studies on this compound in orthopedic implant infection models.

Table 1: In Vivo Efficacy of Norvancomycin-Loaded Implants

| Animal Model | Implant Type | Bacterial Challenge | Treatment Group | Infection Rate | Reference |

| Rabbit Tibia Fracture | PDLLA-coated stainless steel plate | Staphylococcus aureus (10^5 CFU) | Norvancomycin-loaded plate | 32% (8/25) | [4][5] |

| Rabbit Tibia Fracture | Uncoated stainless steel plate | Staphylococcus aureus (10^5 CFU) | Uncoated plate (Control) | 92% (23/25) | [4][5] |

Table 2: In Vitro Characterization of Norvancomycin-Loaded Microspheres

| Parameter | Value | Reference |

| Formulation | Norvancomycin-loaded PLGA microspheres | [1][6] |

| Preparation Method | Water-in-oil-in-water (w/o/w) double emulsion solvent evaporation | [1][6] |

| Average Diameter | 69.9 µm | [1][6] |

| Drug-loading Rate | 4.40 ± 0.26% | [1][6] |

| Encapsulation Rate | 48.51 ± 14.83% | [1][6] |

| Cumulative Release (7 days) | 43.36% | [1][6] |

Experimental Protocols

In Vitro Biofilm Inhibition Assay

This protocol assesses the ability of this compound to inhibit the formation of bacterial biofilms on a surface.

Materials:

-

This compound

-

Bacterial strain (e.g., Staphylococcus aureus ATCC 25923)

-

Tryptic Soy Broth (TSB) supplemented with 1.5% dextrose

-

96-well polystyrene microtiter plates

-

Crystal Violet solution (0.1%)

-

Ethanol (70%)

-

Phosphate Buffered Saline (PBS)

-

Spectrophotometer (plate reader)

Procedure:

-

Bacterial Preparation: Inoculate the bacterial strain into TSB and incubate at 37°C for 16 hours. Adjust the bacterial suspension to a concentration of 1 × 10^6 CFU/mL in fresh TSB.

-

Plate Preparation: Add 100 µL of the bacterial suspension to each well of a 96-well plate.

-

Treatment: Add 100 µL of this compound solution at various concentrations (e.g., 0, 50, 100, 200 µg/mL) to the wells.

-

Incubation: Incubate the plate at 37°C for 24 hours to allow for biofilm formation.

-

Washing: Gently aspirate the medium and wash the wells three times with 200 µL of sterile PBS to remove planktonic bacteria.

-

Staining: Add 150 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 30 minutes.

-

Washing: Remove the Crystal Violet solution and wash the wells three times with distilled water.

-

Destaining: Add 200 µL of 70% ethanol to each well to dissolve the bound Crystal Violet.

-

Quantification: Measure the absorbance at 595 nm using a microplate reader. The reduction in absorbance in the treated wells compared to the control indicates biofilm inhibition.

Caption: Workflow for the in vitro biofilm inhibition assay.

Preparation of Norvancomycin-Loaded Implant Coatings

This protocol describes the coating of a stainless steel plate with a Norvancomycin-loaded biodegradable polymer.

Materials:

-

This compound

-

Poly(D,L-lactide) (PDLLA)

-

Acetoacetate

-

Stainless steel orthopedic plates

-

Ultrasonic oscillator

-

Aseptic laminar air flow hood

Procedure:

-

Solution Preparation: Dissolve 2.0 g of PDLLA in 40 mL of acetoacetate. Add 0.1 g of this compound to the solution to form a 5% w/w (Norvancomycin/PDLLA) mixture.

-

Dispersion: Use an ultrasonic oscillator to create a uniform dispersion of Norvancomycin in the PDLLA solution.

-

Coating: Under aseptic conditions, immerse a pre-treated stainless steel plate in the mixture for 5 minutes.

-

Drying: Air-dry the plate in a laminar flow hood for 10 minutes.

-

Repeated Coating: Repeat the immersion and drying steps two more times to achieve a dense and regular coating.

-

Final Drying: Air-dry the coated plates overnight.

Caption: Process for preparing Norvancomycin-PDLLA coated implants.

This protocol details the preparation of Norvancomycin-loaded PLGA microspheres for local drug delivery.

Materials:

-

This compound

-

Poly(lactic-co-glycolic acid) (PLGA)

-

Dichloromethane (DCM)

-

Tween 80

-

Homogenizer

Procedure:

-

Oil Phase Preparation: Dissolve 0.4 mg of PLGA in 4 mL of DCM.

-

Aqueous Phase Preparation: Prepare a 200 mg/mL solution of this compound in 1 mL of water.

-

Primary Emulsion (w/o): Add the aqueous phase to the oil phase and homogenize at 4000 rpm for 5 seconds to form a stable water-in-oil emulsion.

-

Secondary Emulsion (w/o/w): Add the primary emulsion to a larger volume of aqueous solution containing a surfactant (e.g., Tween 80) and homogenize again to form a water-in-oil-in-water double emulsion.

-

Solvent Evaporation: Stir the double emulsion at room temperature to allow the DCM to evaporate, leading to the formation of solid microspheres.

-

Collection and Washing: Collect the microspheres by centrifugation, wash them with distilled water to remove excess surfactant and unencapsulated drug, and then freeze-dry.

Caption: Workflow for preparing Norvancomycin-PLGA microspheres.

In Vivo Orthopedic Implant Infection Model (Rabbit Tibia Fracture)

This protocol describes the creation of a localized orthopedic implant infection in a rabbit model. All animal procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.

Materials:

-

New Zealand White rabbits (n=50)

-

Norvancomycin-coated and uncoated stainless steel plates

-

Staphylococcus aureus (e.g., 10^5 CFU in saline)

-

General anesthesia (e.g., ketamine and xylazine)

-

Surgical instruments

-

Radiographic equipment

-

Materials for microbiological and histological analysis

Procedure:

-

Anesthesia and Preparation: Anesthetize the rabbits and surgically prepare the surgical site on the tibia.

-

Fracture Creation: Create a standardized mid-tibial fracture.

-

Implant Fixation: Fix the fracture using either a Norvancomycin-coated or an uncoated stainless steel plate.

-

Bacterial Inoculation: Intraoperatively contaminate the fracture site with a suspension of Staphylococcus aureus (10^5 CFU).

-

Wound Closure: Close the surgical wound in layers.

-

Post-operative Care: Provide appropriate post-operative analgesia and care.

-

Follow-up: Monitor the animals for 28 days. Perform radiographic examinations to assess bone healing and signs of infection. Collect blood samples to measure inflammatory markers like C-reactive protein and erythrocyte sedimentation rate.

-